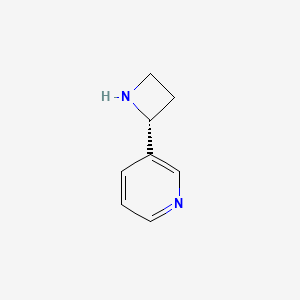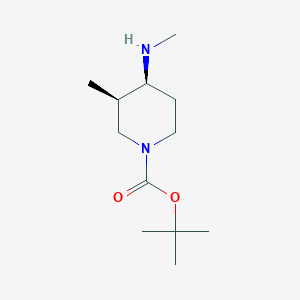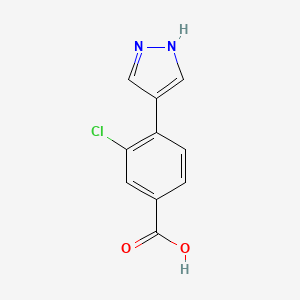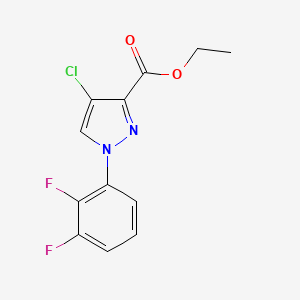
(R)-3-(Azetidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Azetidin-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring fused to an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Azetidin-2-yl)pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the α-lithiation-borylation of N-Botc azetidine, which is then reacted with α-triisopropylbenzoyloxy organolithiums to give homologated boronic esters. These esters can be further oxidized, homologated, arylated, and deprotected to yield a range of α-substituted azetidines .
Industrial Production Methods
Industrial production methods for ®-3-(Azetidin-2-yl)pyridine are not widely documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to ensure high yield and purity while being cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(Azetidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine or pyridine rings.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include organolithiums, boronic esters, and oxidizing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted azetidine-pyridine compounds.
Aplicaciones Científicas De Investigación
®-3-(Azetidin-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of ®-3-(Azetidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Azetidin-2-yl)pyridine
- 4-(Azetidin-2-yl)pyridine dihydrochloride
Uniqueness
®-3-(Azetidin-2-yl)pyridine is unique due to its specific stereochemistry and the position of the azetidine ring on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity compared to its similar compounds .
Propiedades
Fórmula molecular |
C8H10N2 |
|---|---|
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
3-[(2R)-azetidin-2-yl]pyridine |
InChI |
InChI=1S/C8H10N2/c1-2-7(6-9-4-1)8-3-5-10-8/h1-2,4,6,8,10H,3,5H2/t8-/m1/s1 |
Clave InChI |
KUPJKPMGKUDEHS-MRVPVSSYSA-N |
SMILES isomérico |
C1CN[C@H]1C2=CN=CC=C2 |
SMILES canónico |
C1CNC1C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935763.png)
![12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935765.png)

![3,24-dibromo-1,5,22,26-tetrazatridecacyclo[24.16.2.212,15.02,25.04,23.05,13.06,11.014,22.016,21.027,32.033,44.036,43.037,42]hexatetraconta-2,4(23),6,8,10,12,14,16,18,20,24,27,29,31,33(44),34,36(43),37,39,41,45-henicosaene](/img/structure/B12935785.png)
![7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B12935789.png)
![tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12935795.png)


![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
![3-Phenyl-1-azaspiro[4.4]nonane](/img/structure/B12935831.png)

